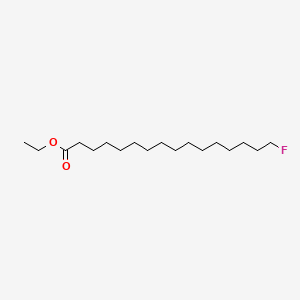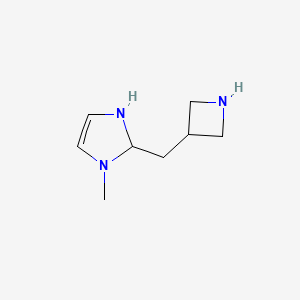![molecular formula C15H27NO3 B12980752 tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B12980752.png)
tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of a tert-butyl group and a hydroxy group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the spiro structure provides rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spiro structure but contains an additional nitrogen atom, which can alter its chemical and biological properties.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: This compound has a carbonyl group instead of a hydroxy group, which can affect its reactivity and applications.
tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate:
The uniqueness of tert-Butyl 8-hydroxy-2-azaspiro[5
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 10-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-5-8-15(11-16)7-4-6-12(17)10-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
CMDUIHLWVSHPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


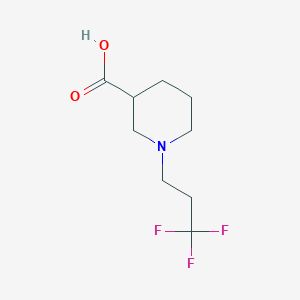
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B12980672.png)
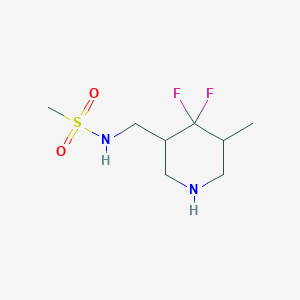

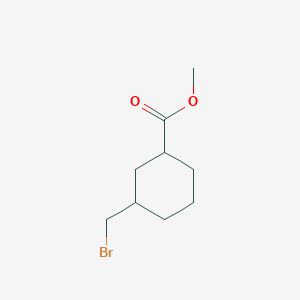
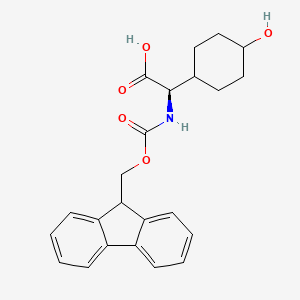
![4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12980707.png)

![2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol](/img/structure/B12980730.png)
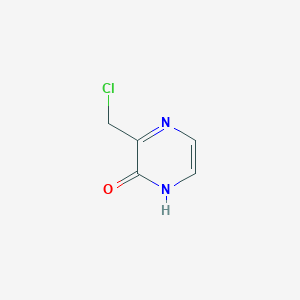
![7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12980737.png)
